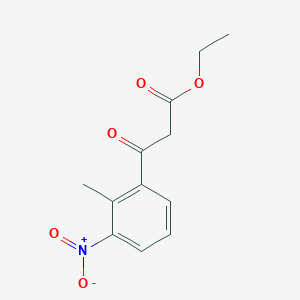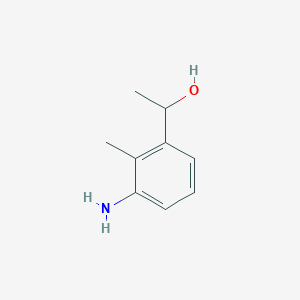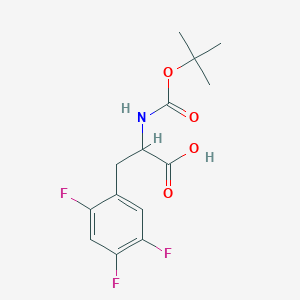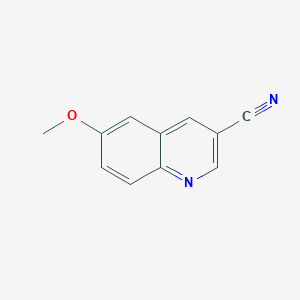
6-Methoxyquinoline-3-carbonitrile
Übersicht
Beschreibung
6-Methoxyquinoline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines as potent tubulin polymerization inhibitors, and 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .
Synthesis Analysis
A series of new 6-methoxyquinoline-3-carbonitrile derivatives were synthesized using a variety of synthetic routes . The compounds were obtained by a one-pot multicomponent reaction of appropriate aldehyde, ethyl cyanoacetate, 6-substituted-2-hydrazinyl quinoline-3-carbonitrile .Molecular Structure Analysis
The molecular formula of 6-Methoxyquinoline-3-carbonitrile is C11H8N2O . The molecular weight is 184.19 .Chemical Reactions Analysis
The compounds exhibited higher inhibition zones were further tested to determine their minimum inhibitory concentrations (MIC) using a serial dilution technique . The ester derivative7b and the thioether derivative9c showed the highest antimicrobial activity against gram-positive strains .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxyquinoline-3-carbonitrile is 184.19 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A study by Hagrs et al. (2015) focuses on the synthesis of new derivatives of 6-methoxyquinoline-3-carbonitrile, demonstrating their potential antimicrobial activities. These derivatives showed moderate activities against a range of organisms, including both gram-positive and gram-negative bacteria, and several fungal species.
Chemical Transformations
The work of Ibrahim and El-Gohary (2016) investigates the reactivity of 6-methylchromone-3-carbonitrile (a compound related to 6-methoxyquinoline-3-carbonitrile) under nucleophilic conditions. This study is essential for understanding the chemical behavior and potential applications of such compounds in various reactions.
Cancer Research
Wissner et al. (2003) discuss the synthesis of 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives as inhibitors of EGFR and HER-2 kinases. These compounds, particularly EKB-569, show promise in the treatment of cancer and are currently undergoing clinical trials. (Wissner et al., 2003)
Wirkmechanismus
Target of Action
The primary targets of 6-Methoxyquinoline-3-carbonitrile are cancer cells, specifically lung carcinoma cells . The compound has been shown to have significant antitumor effects .
Mode of Action
6-Methoxyquinoline-3-carbonitrile interacts with its targets by inducing oxidative damage . The copper complex of 6-Methoxyquinoline, Cu6MQ, has been found to decrease cell proliferation and induce oxidative stress, which reduces the GSH/GSSG ratio . This redox imbalance leads to oxidative DNA damage, resulting in a cell cycle arrest at the G2/M phase and induced apoptosis .
Biochemical Pathways
The compound affects the redox homeostasis level, causing an imbalance that leads to oxidative stress . This stress then induces DNA damage, which results in cell cycle arrest and apoptosis . The compound also has a synergistic activity when combined with other complexes .
Pharmacokinetics
It is known that the compound is solid at room temperature
Result of Action
The action of 6-Methoxyquinoline-3-carbonitrile results in decreased cell proliferation and induced apoptosis in cancer cells . It also causes a reduction in the GSH/GSSG ratio, leading to oxidative stress . This stress then induces DNA damage, which results in cell cycle arrest .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-10-2-3-11-9(5-10)4-8(6-12)7-13-11/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDUVIPVMFJQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299474 | |
| Record name | 6-Methoxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13669-58-4 | |
| Record name | 6-Methoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3100237.png)

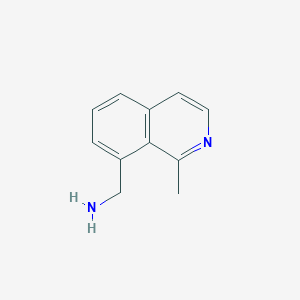
![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)







